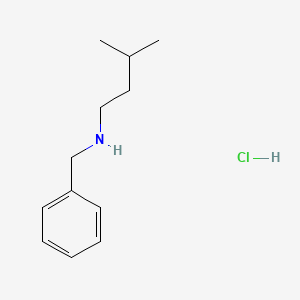
1-(bromomethyl)-1-(propan-2-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(propan-2-yl)cyclopropane, also known as BMPC, is a cyclic compound with a unique three-membered ring structure. It is a short-chain alkyl bromide that is widely used in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BMPC is a versatile and useful building block for the synthesis of a variety of compounds with diverse applications.
科学的研究の応用
1-(bromomethyl)-1-(propan-2-yl)cyclopropane is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, as well as in the synthesis of polyhedral oligomeric silsesquioxanes (POSS) for use in nanotechnology. Furthermore, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is used in the synthesis of heterocyclic compounds, such as pyrroles and furans, for use in medicinal chemistry.
作用機序
The mechanism of action of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane involves the formation of a cyclopropyl carbocation, followed by nucleophilic attack of an alkyl halide or an alkyl sulfonate. This reaction results in the formation of a new carbon-carbon bond and the release of a bromide ion.
Biochemical and Physiological Effects
1-(bromomethyl)-1-(propan-2-yl)cyclopropane has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can inhibit the growth of certain bacteria and fungi, as well as induce apoptosis in cancer cells. Furthermore, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and NADPH-cytochrome P450 reductase.
実験室実験の利点と制限
The main advantage of using 1-(bromomethyl)-1-(propan-2-yl)cyclopropane in laboratory experiments is its high reactivity, which makes it an ideal building block for the synthesis of a variety of compounds. Additionally, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is relatively inexpensive and widely available, making it a cost-effective choice for laboratory experiments. However, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is highly volatile and flammable, and should be handled with care in the laboratory.
将来の方向性
There are a number of potential future directions for 1-(bromomethyl)-1-(propan-2-yl)cyclopropane research. These include further studies on the biochemical and physiological effects of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane, as well as the development of new synthesis methods for 1-(bromomethyl)-1-(propan-2-yl)cyclopropane and its derivatives. Additionally, further research could be done on the use of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane in the synthesis of polymers, heterocyclic compounds, and nanomaterials. Finally, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane could be explored as a potential therapeutic agent for the treatment of various diseases.
合成法
1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be synthesized through a number of methods, including the reaction of propan-2-ol with bromine in the presence of a base, such as sodium hydroxide or sodium carbonate. Alternatively, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be synthesized through the reaction of propan-2-yl bromide with an alkylating agent, such as an alkyl halide or an alkyl sulfonate. The product can then be purified by distillation and crystallization.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be achieved through a three-step process involving the reaction of propan-2-ol with a strong acid, followed by reaction with bromine and finally with cyclopropane.", "Starting Materials": [ "Propan-2-ol", "Concentrated sulfuric acid", "Bromine", "Cyclopropane" ], "Reaction": [ "Step 1: Propan-2-ol is reacted with concentrated sulfuric acid to form propan-2-yl hydrogen sulfate.", "Step 2: Propan-2-yl hydrogen sulfate is reacted with bromine to form 1-bromo-2-propanol.", "Step 3: 1-bromo-2-propanol is reacted with cyclopropane in the presence of a strong base, such as sodium hydroxide, to form 1-(bromomethyl)-1-(propan-2-yl)cyclopropane." ] } | |
CAS番号 |
1529644-31-2 |
分子式 |
C7H13Br |
分子量 |
177.1 |
純度 |
80 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



